![molecular formula C20H43NO5S B12771992 2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate CAS No. 65121-87-1](/img/structure/B12771992.png)
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is a compound that combines the properties of both 2-(diethylamino)ethanol and [(E)-tetradec-1-enyl] hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . [(E)-tetradec-1-enyl] hydrogen sulfate is a sulfate ester of a long-chain alkene, which can be used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction is as follows:
(C2H5)2NH+C2H4O→(C2H5)2NCH2CH2OH
For the preparation of [(E)-tetradec-1-enyl] hydrogen sulfate, the starting material is typically tetradec-1-ene, which undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to form the sulfate ester .
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves large-scale reactions in reactors with precise control over temperature and pressure to ensure high yield and purity . The production of [(E)-tetradec-1-enyl] hydrogen sulfate also involves similar large-scale processes with stringent control over reaction conditions to produce the desired sulfate ester .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Alkyl halides or sulfonates are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethanol involves its ability to act as a nucleophile due to the presence of the diethylamino group. This allows it to participate in various nucleophilic substitution reactions. The [(E)-tetradec-1-enyl] hydrogen sulfate component acts as a surfactant, reducing surface tension and promoting interactions between different phases .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanolamine: Similar structure but lacks the sulfate ester component.
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of diethylamino groups.
Uniqueness
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a long-chain sulfate ester. This combination imparts both nucleophilic and surfactant properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
65121-87-1 |
|---|---|
Molecular Formula |
C20H43NO5S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C14H28O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h13-14H,2-12H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3/b14-13+; |
InChI Key |
QYKXTAYXRYUMBC-IERUDJENSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/OS(=O)(=O)O.CCN(CC)CCO |
Canonical SMILES |
CCCCCCCCCCCCC=COS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




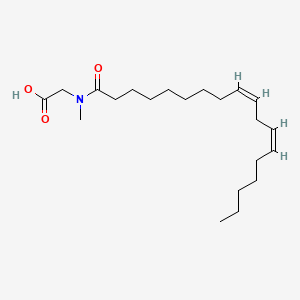
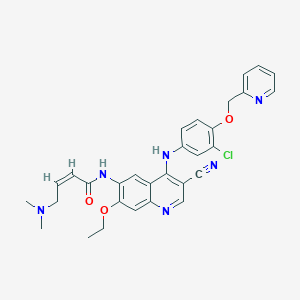
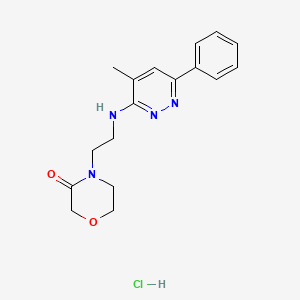
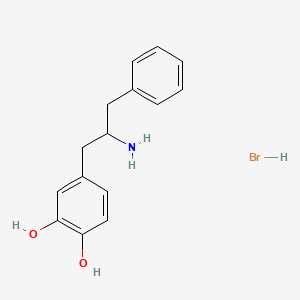
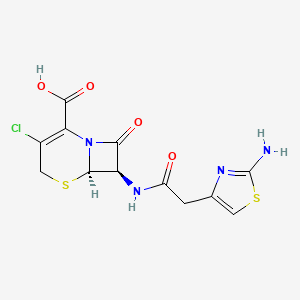
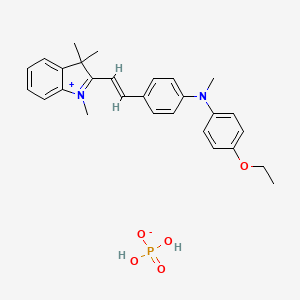
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
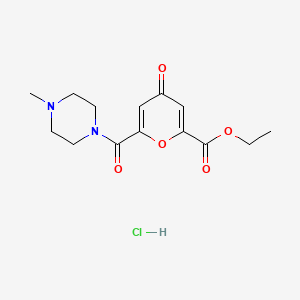
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)



